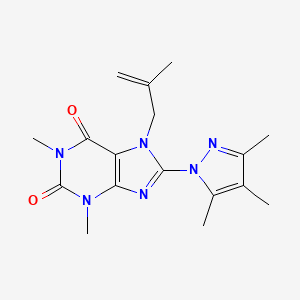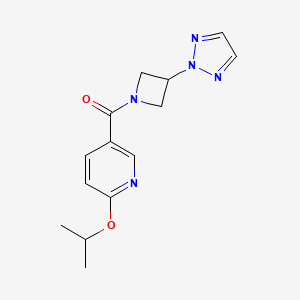![molecular formula C19H12N2O3 B2711407 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione CAS No. 519152-23-9](/img/structure/B2711407.png)
2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods .Molecular Structure Analysis
The molecular structure of “2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” is characterized by a benzo[de]isoquinoline-1,3-dione system containing an amino group . The linear formula of a similar compound, “6-AMINO-2-PHENYL-BENZ[DE]ISOQUINOLINE-1,3-DIONE”, is C18H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Wissenschaftliche Forschungsanwendungen
Chemosensor Systems
The derivatives of benzo[de]isoquinoline-1,3-dione containing an amino group have been synthesized and studied as chemosensors. These compounds exhibit high selectivity in detecting anions. Researchers have explored their potential for detecting specific ions in solution, making them valuable tools for analytical chemistry .
Fluorescent Sensors
Benzo[de]isoquinoline-1,3-dione derivatives, including 2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione, have been investigated as fluorescent sensors. Their fluorescence properties make them useful for detecting various cations, such as H+, Zn2+, Cd2+, and Hg2+. The photoinduced electron transfer (PET) effect plays a crucial role in their sensing mechanism .
Ionochromic Properties
These compounds can exhibit ionochromic behavior, meaning their color changes in response to specific ions. Researchers have explored their potential as indicators for specific metal ions or other analytes. The presence of a free amino group allows further modification to enhance selectivity and sensitivity .
Biological Applications
While research is ongoing, benzo[de]isoquinoline-1,3-dione derivatives have shown promise in biological applications. Their unique structure and reactivity make them interesting candidates for drug development, especially in the context of cancer treatment or other diseases. Further studies are needed to explore their biological activity.
Photophysical Properties
The photophysical properties of these compounds, including their absorption and emission spectra, have been investigated. Understanding their behavior under different conditions can guide their application in fields such as materials science and optoelectronics .
Synthetic Chemistry
Benzo[de]isoquinoline-1,3-dione derivatives serve as valuable building blocks in synthetic chemistry. Researchers have used them to construct more complex molecules, exploring their reactivity and versatility. Their unique structure provides opportunities for creating novel compounds with specific functionalities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLCGHJCPJVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)




![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)